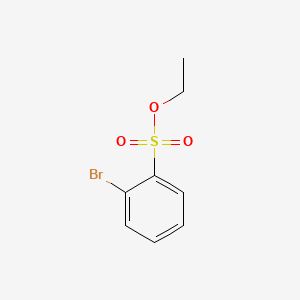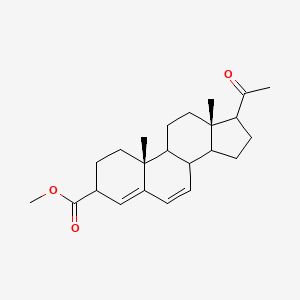
3beta-Acetoxy-5-pregnen-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Acetoxy-5-pregnen-20-one, also known as pregnenolone acetate, is a steroidal compound with the molecular formula C23H34O3. It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound is known for its role in the synthesis of other steroids and has applications in both research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Acetoxy-5-pregnen-20-one typically involves the acetylation of pregnenolone. Pregnenolone is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: This compound can be reduced to form 3beta-hydroxy-5-pregnen-20-one using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the acetoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products Formed:
Oxidation: Various oxidized steroids.
Reduction: 3beta-hydroxy-5-pregnen-20-one.
Substitution: Pregnenolone and other substituted derivatives.
Scientific Research Applications
3beta-Acetoxy-5-pregnen-20-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid biosynthesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in neuroprotection and anti-inflammatory properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 3beta-Acetoxy-5-pregnen-20-one involves its conversion to pregnenolone, which then serves as a precursor for the synthesis of other steroid hormones. These hormones interact with specific receptors in the body, influencing various physiological processes. For example, pregnenolone can be converted to progesterone, which plays a crucial role in reproductive health .
Comparison with Similar Compounds
Pregnenolone: The parent compound of 3beta-Acetoxy-5-pregnen-20-one.
Progesterone: A downstream product in the steroid biosynthesis pathway.
Dehydroepiandrosterone (DHEA): Another steroid hormone derived from pregnenolone
Comparison:
Pregnenolone vs. This compound: While pregnenolone is the parent compound, this compound is an acetylated derivative, making it more lipophilic and potentially altering its biological activity.
Progesterone vs. This compound: Progesterone has distinct physiological roles, particularly in reproductive health, whereas this compound serves primarily as a precursor.
Dehydroepiandrosterone vs. This compound: Both are derived from pregnenolone, but they follow different biosynthetic pathways and have unique biological functions
Properties
Molecular Formula |
C23H32O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl (10R,13S)-17-acetyl-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylate |
InChI |
InChI=1S/C23H32O3/c1-14(24)18-7-8-19-17-6-5-16-13-15(21(25)26-4)9-11-22(16,2)20(17)10-12-23(18,19)3/h5-6,13,15,17-20H,7-12H2,1-4H3/t15?,17?,18?,19?,20?,22-,23+/m0/s1 |
InChI Key |
RFEZQMLLKZHKAY-APRFSFMNSA-N |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(CC[C@]34C)C(=O)OC)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


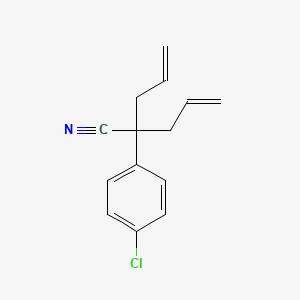
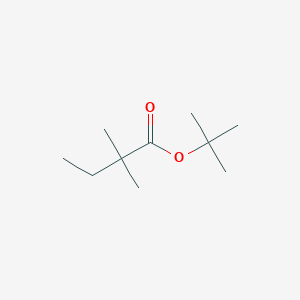

![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)
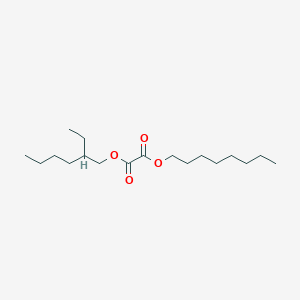
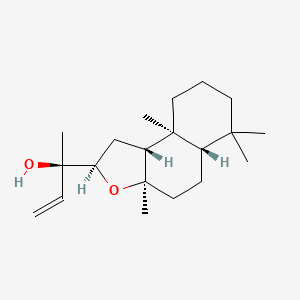
![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)

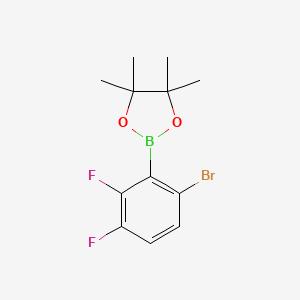
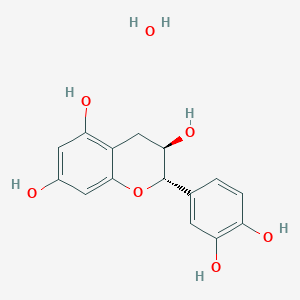
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
